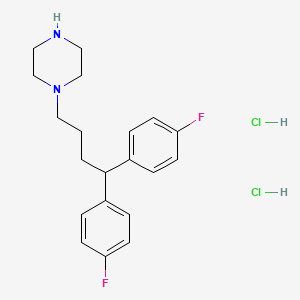
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a pyridinyl group attached to a propenone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and diabetes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Hydroxyphenyl)-1-phenyl-2-propen-1-one
- 3-(4-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one
- 3-(2-Hydroxyphenyl)-1-(4-pyridinyl)-2-propen-1-one
Uniqueness
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one is unique due to the presence of both hydroxyphenyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity compared to other chalcones. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-7-2-1-5-11(13)8-9-14(17)12-6-3-4-10-15-12/h1-10,16H |
Clé InChI |
JKTCHMQMVYEGAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)

![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)


![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)
